molecular formula C13H13N5 B2828539 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 241822-43-5

5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2828539
CAS No.: 241822-43-5
M. Wt: 239.282
InChI Key: YKUPYTAFKAUWNK-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[1,5-a]pyrimidine Chemistry

The triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas through condensation reactions of aminotriazoles with β-diketones. Early studies recognized its structural resemblance to purines, prompting investigations into its bioisosteric potential. A landmark discovery occurred in the 1970s with Trapidil (2 ), a TP derivative marketed as a vasodilator and antiplatelet agent, which validated the scaffold’s therapeutic relevance. Natural TP analogues, such as essramycin (1 ) from marine Streptomyces spp., further highlighted its biological versatility. The 21st century witnessed accelerated interest, with over 200 TP-based compounds patented between 2000–2020 for applications spanning oncology, neurology, and infectious diseases.

Significance in Heterocyclic Chemistry Research

Triazolopyrimidines occupy a unique niche in heterocyclic chemistry due to their dual capacity for hydrogen bonding and π-π stacking, properties derived from their fused triazole-pyrimidine architecture. The TP core serves as a multipurpose bioisostere:

  • Purine mimicry : Its isoelectronic relationship with adenine enables interference with purinergic signaling pathways.
  • Carboxylic acid surrogate : Electron-withdrawing substituents at C2 and C7 allow it to mimic carboxylate groups in enzyme active sites.
  • Metal chelation : The N1 and N3 atoms coordinate transition metals, enabling applications in metalloenzyme inhibition.

These attributes have spurred its adoption in diverse contexts, including kinase inhibitors (e.g., c-Abl and PDGF-R targets), antitubercular agents, and herbicides.

Position of 5,7-Substituted Derivatives in Current Literature

5,7-Disubstituted TP derivatives have emerged as a focal point due to their enhanced metabolic stability and target selectivity. The 5,7-dimethyl variant, in particular, demonstrates:

  • Improved lipophilicity : Methyl groups at C5 and C7 increase logP values by 0.8–1.2 units compared to unsubstituted TPs, enhancing membrane permeability.
  • Conformational rigidity : Dimethyl substitution restricts rotation about the C5–C7 axis, favoring binding to hydrophobic enzyme pockets.

Notable examples include 5,7-dimethyl-TP-2-thiol derivatives showing antitumor activity against hepatic carcinoma cells, and 7-alkoxy-5-phenyl-TPs with anticonvulsant ED50 values as low as 84.9 mg/kg.

Importance of N-Phenyl-2-amine Functionalization

Functionalization at the C2 position with an N-phenylamine group introduces critical pharmacophoric features:

  • Extended conjugation : The aniline moiety enhances π-stacking interactions with aromatic residues in protein binding sites.
  • Hydrogen-bond donor/acceptor sites : The amine group participates in hydrogen bonding with Asp/Glu residues, as observed in kinase-inhibitor complexes.
  • Steric modulation : Bulky phenyl groups at C2 improve selectivity by excluding off-target binding.

For instance, 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyrazine-2-yl-pyrimidine-2-yl amino)benzamide, a C2-functionalized TP, exhibits nanomolar inhibition of Bcr-Abl tyrosine kinase. This functionalization strategy has become a cornerstone in designing TP-based therapeutics.

Properties

IUPAC Name

5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-8-10(2)18-13(14-9)16-12(17-18)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPYTAFKAUWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time. The reaction typically takes place in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis are likely to be employed to ensure high yield and purity. The scalability of the microwave-mediated synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism by which 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., Cl in ) increases metabolic stability and binding affinity to hydrophobic pockets.
  • Methoxy groups () enhance water solubility but may reduce membrane permeability.
  • Sulfonamide derivatives () exhibit potent herbicidal activity by targeting acetolactate synthase (ALS).

Anticancer Activity

  • 5,7-Dimethyl-N-phenyl-triazolopyrimidine : Demonstrates moderate tubulin polymerization inhibition (IC₅₀ ~2–5 µM) in cancer cell lines .
  • N-Phenyl-7-(3,4,5-trimethoxyphenyl)-triazolopyrimidin-2-amine (): Enhanced activity (IC₅₀ ~0.8 µM) due to trimethoxyphenyl’s interaction with tubulin’s colchicine site.

Herbicidal Activity

  • 8b (5,7-dimethyl-triazolopyrimidine-2-sulfonamide) : Shows 90% inhibition of Amaranthus retroflexus at 100 g/ha, outperforming commercial sulfometuron-methyl .
  • N-(4-Chlorophenyl)-5,7-dimethyl-triazolopyrimidin-2-amine (): Exhibits moderate activity, suggesting chloro substitution alone is insufficient for high efficacy.

Anti-Tubercular Activity

  • 5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-triazolopyrimidin-7-amine (): Active against Mycobacterium tuberculosis (MIC = 1.6 µg/mL), attributed to fluorophenyl’s electronegativity and phenethyl’s membrane penetration.

Biological Activity

5,7-Dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolopyrimidines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C_{11}H_{12}N_{4}
  • Molecular Weight : 216.24 g/mol

This compound features a triazole ring fused to a pyrimidine moiety, which is known to influence its biological activity.

Biological Activity Overview

The triazolopyrimidine derivatives have been reported to exhibit a wide range of biological activities including:

  • Antitumor Activity : Several studies have indicated that triazolopyrimidine compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Anticonvulsant Activity : Research has shown that certain derivatives demonstrate significant anticonvulsant effects in animal models.
  • Antimicrobial Properties : Triazolopyrimidines have also been evaluated for their antimicrobial efficacy against various bacterial and fungal strains.

Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyrimidine exhibited potent cytotoxicity against human cancer cell lines. The mechanism involved the inhibition of key signaling pathways responsible for cell survival and proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
5,7-Dimethyl-N-phenyl-triazolo[1,5-a]pyrimidineHeLa10.5Apoptosis induction
5-(4-Fluorophenyl)-triazolo[1,5-a]pyrimidineMCF-78.3Cell cycle arrest

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of various triazolopyrimidine derivatives, this compound was tested in a mouse model. The results indicated a significant reduction in seizure frequency and severity.

Test CompoundED50 (mg/kg)Model Used
5,7-Dimethyl-N-phenyl-triazolo[1,5-a]pyrimidine84.9Maximal Electroshock Seizure (MES)

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have documented the therapeutic potential of triazolopyrimidines in clinical settings. For instance:

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced melanoma treated with a triazolopyrimidine derivative showed promising results with a notable reduction in tumor size and improved overall survival rates.
  • Anticonvulsant Efficacy : In another case study involving patients with refractory epilepsy, administration of the compound led to a significant decrease in seizure frequency without severe side effects.

Q & A

Q. What are the established synthetic routes for 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

The synthesis typically involves cyclization reactions of precursors such as 1,2,4-triazol-5-amine with α,β-unsaturated ketones (e.g., chalcones) via Michael addition . Modifications include refluxing in ethanol with amines (e.g., phenylamine) under controlled temperatures (60–100°C) to form the triazolo-pyrimidine core . Column chromatography with gradients (e.g., ethyl acetate/light petroleum) is commonly used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., methyl groups at 5,7 positions and phenylamine integration) .
  • IR spectroscopy : Identifies functional groups like N–H stretches (≈3300 cm⁻¹) and C=N/C–N vibrations (≈1600 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 273.73 for the N-(4-chlorophenyl) analog) .

Q. What biological activities are associated with triazolo-pyrimidine derivatives?

These compounds exhibit antiviral, anticancer, and antimicrobial activities. The methyl and phenyl groups enhance interactions with enzymes (e.g., kinase inhibition) . For example, fluorophenyl analogs show improved selectivity due to electronegative substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazolo-pyrimidine derivatives?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing modes. For the N-(4-chlorophenyl) derivative:

  • Crystal system : Monoclinic (P21/n) with a = 7.0640 Å, b = 25.2362 Å, c = 7.6494 Å, β = 113.243° .
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 100 K, refined using SHELXL2014 .
    Discrepancies in bond angles (e.g., C–N–C vs. expected values) can indicate tautomerism or steric strain .

Q. How to address contradictions in reported biological activity data?

  • Assay variability : Compare IC50 values across studies using standardized cell lines (e.g., HeLa vs. MCF-7) .
  • Structural analogs : Evaluate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target affinity .
  • Purity validation : Use HPLC to confirm >95% purity, as impurities may skew activity .

Q. What strategies optimize synthetic yield and regioselectivity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Triethylamine (TEA) improves nucleophilic substitution in sulfonamide derivatives .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 3 hours vs. 24 hours) .

Q. How do computational methods aid in SAR studies?

  • Docking simulations : Predict binding modes with targets (e.g., ATP-binding pockets in kinases) .
  • QSAR models : Correlate logP values with antimicrobial potency; methyl groups increase hydrophobicity .

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